Yttrium phosphide

Descripción general

Descripción

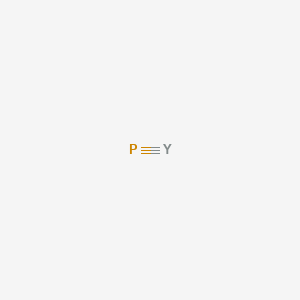

Yttrium phosphide is an inorganic compound of yttrium and phosphorus with the chemical formula YP . It is also classified as yttrium (III) phosphide . It forms cubic crystals and is used as a semiconductor in laser diodes, and in high power and frequency applications .

Synthesis Analysis

Yttrium phosphide can be synthesized by heating pure substances in a vacuum at temperatures between 500–1000 °C . Other methods include the hydrothermal method and a simple one-step co-precipitation method .Molecular Structure Analysis

Yttrium phosphide forms cubic crystals . The crystal structure is a rock salt structure . The coordination geometry is octahedral at Y 3+, Octahedral at P 3- .Chemical Reactions Analysis

The chemical reaction for the synthesis of Yttrium phosphide is: 4 Y + P4 → 4 YP . Yttrium can form a large number of complexes owing to its specific coordination and radiochemical properties .Physical And Chemical Properties Analysis

Yttrium phosphide is a colorless solid . It has a density of 4.35 g/cm^3 , a melting point of 200.78 °C, and a boiling point of 511.30 °C .Aplicaciones Científicas De Investigación

Yttrium in Hydrometallurgical Processes : Yttrium is a critical rare earth element used in various fields, especially phosphor powders for low-energy lighting. Its extraction from ores and recycling from waste (WEEE) has gained importance due to resource scarcity and environmental impacts. Technologies for extracting yttrium from primary and secondary sources are continually being developed (Innocenzi, De Michelis, Kopacek, & Vegliò, 2014).

Yttrium Enrichment in Phosphorites : Studies in Guizhou Province, China, have shown that yttrium is notably enriched in phosphorites. The enrichment characteristics and sources of yttrium in these phosphorites offer insights for mineral resource explorations and addressing the global supply crisis of rare earth elements (Gong et al., 2021).

Medical Applications of Yttrium : Yttrium-based materials find applications in medical lasers and biomedical implants. Various isotopes of yttrium, such as ^90Y and ^86Y, are used in radiopharmaceuticals and PET imaging. The isotope ^89Y shows potential for hyperpolarised MRI applications (Tickner, Stasiuk, Duckett, & Angelovski, 2020).

Yttrium Phosphide Complexes in Chemistry : The oxidation and disproportionation of anionic phosphide ligands in yttrium complexes have been studied, showing potential applications in chemistry and material science (Zhang et al., 2019).

Yttrium Extraction and Separation : Research has been conducted on separating yttrium from heavy rare earths using synergistic solvent extracting systems, which is crucial for industrial applications due to yttrium's strategic importance (Blasi et al., 2017).

Yttrium Oxide Nanoparticles : Rare earth ion-doped yttrium oxide nanocrystals are used in cellular imaging and other medical applications. Surface modification techniques have been developed to improve their suspension in water, broadening their application scope (Traina & Schwartz, 2007).

Recovery of Yttrium from CRT Screens : A process has been developed for recovering europium and yttrium from CRTs of discarded computer monitors, highlighting the importance of recycling rare earth elements from electronic waste (Resende & Morais, 2015).

Safety And Hazards

Direcciones Futuras

Yttrium is a chemically versatile rare earth element that finds use in a range of applications including lasers and superconductors . In medicine, yttrium-based materials are used in medical lasers and biomedical implants . This is extended through the array of available yttrium isotopes to enable roles for 90 Y complexes as radiopharmaceuticals and 86 Y tracers for positron emission tomography (PET) imaging . The naturally abundant isotope 89 Y is proving to be suitable for nuclear magnetic resonance investigations, where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .

Propiedades

IUPAC Name |

phosphanylidyneyttrium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P.Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQAMUKGDBIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#[Y] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

YP, PY | |

| Record name | yttrium phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_phosphide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318962 | |

| Record name | Yttrium phosphide (YP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.87960 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Pfaltz and Bauer MSDS] | |

| Record name | Yttrium phosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Yttrium phosphide | |

CAS RN |

12294-01-8 | |

| Record name | Yttrium phosphide (YP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12294-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium phosphide (YP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012294018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium phosphide (YP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium phosphide (YP) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)

![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)

![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)